molecular formula C13H20O B1615387 2-Heptylphenol CAS No. 5284-22-0

2-Heptylphenol

Cat. No.: B1615387
CAS No.: 5284-22-0
M. Wt: 192.3 g/mol
InChI Key: FIWYWGLEPWBBQU-UHFFFAOYSA-N
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Description

2-Heptylphenol is an organic compound with the molecular formula C₁₃H₂₀O. It is a type of alkylphenol, where a heptyl group is attached to the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylphenol can be synthesized through several methods. One common laboratory method involves the reduction of o-heptanoyl phenol using amalgamated zinc in the presence of hydrochloric acid and ethanol. The reaction mixture is refluxed until the reduction is complete, and the product is then extracted using toluene and purified through distillation .

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of phenol with heptene in the presence of a catalyst. This process involves the reaction of phenol with heptene under controlled temperature and pressure conditions to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Heptylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its alkylphenol form.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Amalgamated zinc and hydrochloric acid are used for reduction.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Alkylphenols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Heptylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly its endocrine-disrupting properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Heptylphenol involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking or interfering with natural hormones. The compound binds to hormone receptors, altering the normal signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

    Nonylphenol: Another alkylphenol with a longer alkyl chain.

    Octylphenol: Similar structure but with an octyl group instead of a heptyl group.

    Pentylphenol: Contains a pentyl group attached to the phenol ring.

Uniqueness: 2-Heptylphenol is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to nonylphenol and octylphenol, this compound has different solubility and reactivity characteristics, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

2-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11,14H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWYWGLEPWBBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031515
Record name 2-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5284-22-0, 26997-02-4
Record name 2-Heptylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5284-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, o-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026997024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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